molecular formula C18H14BrNO4 B12201446 7-bromo-N-(4-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

7-bromo-N-(4-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12201446
M. Wt: 388.2 g/mol
InChI Key: WQPFTOMQOBXMGQ-UHFFFAOYSA-N
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Description

7-bromo-N-(4-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-(4-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Formation of the Chromene Ring: This can be done through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and ethyl acetoacetate.

    Introduction of the Ethoxyphenyl Group: This step involves the reaction of the chromene derivative with 4-ethoxyaniline under suitable conditions to form the desired product.

    Carboxamide Formation: The final step involves the conversion of the carboxylic acid group to a carboxamide group using reagents like thionyl chloride followed by reaction with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to an alcohol.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced chromene derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases due to its biological activities.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The exact mechanism of action of 7-bromo-N-(4-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, its anticancer activity could involve inhibition of specific enzymes involved in cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-4-oxo-4H-chromene-2-carboxamide: Lacks the ethoxyphenyl group, which may affect its biological activity.

    N-(4-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide: Lacks the bromine atom, which may influence its reactivity and interactions.

    4-oxo-4H-chromene-2-carboxamide: Lacks both the bromine atom and the ethoxyphenyl group, making it a simpler structure with potentially different properties.

Uniqueness

The presence of both the bromine atom and the ethoxyphenyl group in 7-bromo-N-(4-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide makes it unique compared to its analogs

Properties

Molecular Formula

C18H14BrNO4

Molecular Weight

388.2 g/mol

IUPAC Name

7-bromo-N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H14BrNO4/c1-2-23-13-6-4-12(5-7-13)20-18(22)17-10-15(21)14-8-3-11(19)9-16(14)24-17/h3-10H,2H2,1H3,(H,20,22)

InChI Key

WQPFTOMQOBXMGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br

Origin of Product

United States

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